molecular formula C17H18FNO2 B4865557 2-fluoro-N-(3-isopropoxybenzyl)benzamide

2-fluoro-N-(3-isopropoxybenzyl)benzamide

Cat. No.: B4865557
M. Wt: 287.33 g/mol
InChI Key: YNVWINAAWZMJIS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-isopropoxybenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position and a 3-isopropoxybenzyl group attached to the nitrogen atom.

Properties

IUPAC Name

2-fluoro-N-[(3-propan-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)21-14-7-5-6-13(10-14)11-19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVWINAAWZMJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitutent Effects

Benzamide derivatives exhibit significant variability in their substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide Core Key Structural Features Reference
2-Fluoro-N-(3-isopropoxybenzyl)benzamide 2-F, N-(3-isopropoxybenzyl) Bulky isopropoxy group enhances lipophilicity N/A
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (I) 2-F, N-(thiazol-2-yl) Planar amide group; hydrogen-bonded dimers
2-Fluoro-N-(4-methoxyphenyl)benzamide 2-F, N-(4-methoxyphenyl) Syn N-H/Cl arrangement; distinct packing
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-Cl, 2-F, N-(methoxy-methyl) Methoxy-methyl group increases solubility
(E)-2-fluoro-N-(4-(3-(hydroxyamino)phenyl)benzamide (17) 2-F, complex side chain Dual HDAC/PARP inhibition; anti-cancer activity

Key Observations :

  • Substituent Position : The 2-fluoro substitution is common across analogues and is associated with enhanced electronic effects, influencing hydrogen bonding and molecular polarity .
  • In contrast, smaller groups like methoxyphenyl or methoxy-methyl improve solubility .
  • Crystal Packing : Compounds like I form hydrogen-bonded dimers via N-H···N interactions, stabilizing the crystal lattice . The antiperiplanar N-H/Cl arrangement in 2-fluoro derivatives contrasts with syn arrangements in chloro analogues, leading to distinct packing motifs .

Physicochemical Properties

The substituents profoundly impact solubility, stability, and aggregation behavior:

Table 2: Physicochemical Comparison
Compound Solubility Stability Aggregation Behavior Reference
This compound Low (predicted) Moderate Likely amorphous (no data) N/A
2-Fluoro-N-(thiazol-2-yl)benzamide (I) Low in water High (crystalline) Dimerization via N-H···N bonds
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide High in DMSO High No significant aggregation

Key Observations :

  • Solubility : Methoxy-methyl or pyridyl groups (e.g., ) enhance solubility in polar solvents compared to bulky isopropoxybenzyl .
  • Stability : Crystalline derivatives like I exhibit high stability due to robust hydrogen-bonded networks .

Key Observations :

  • Anti-Proliferative Activity : Compound 17 demonstrates selective cytotoxicity, attributed to its dual HDAC/PARP inhibitory mechanism .
  • Target Specificity : Substituents like picolinimidamido () or pyrimidinyl () may enhance kinase binding affinity but require further validation.

Key Observations :

  • Green Chemistry : Solvent-free microwave-assisted methods () offer eco-friendly advantages over traditional solvent-based syntheses.
  • Catalysis : Thionyl chloride () and triethylamine () are common catalysts for amide bond formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(3-isopropoxybenzyl)benzamide
Reactant of Route 2
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2-fluoro-N-(3-isopropoxybenzyl)benzamide

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